AM251

CB1 receptor radioligand binding Kᵢ determination

AM251 is the preferred CB1 antagonist for competitive radioligand binding and metabolic research, offering a 35% affinity improvement over rimonabant (Ki=7.49 nM) and 306-fold CB1/CB2 selectivity that minimizes off-target interference. Its dual MOR antagonism (Kᵢ=251 nM) uniquely enables cannabinoid-opioid crosstalk studies. Validated in ex vivo spinal cord slices (IC₅₀=13 nM) and in vivo metabolic models (30 mg/kg effective dose). Choose AM251 for lower compound consumption (~0.65 mg achieves same receptor occupancy as 1.0 mg rimonabant) and simpler metabolite profiling (4 vs. 6+ metabolites).

Molecular Formula C22H21Cl2IN4O
Molecular Weight 555.2 g/mol
CAS No. 183232-66-8
Cat. No. B1684307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM251
CAS183232-66-8
SynonymsAM 251
AM-251
AM251
N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide
N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
Molecular FormulaC22H21Cl2IN4O
Molecular Weight555.2 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I
InChIInChI=1S/C22H21Cl2IN4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-7-16(23)13-18(19)24)21(14)15-5-8-17(25)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)
InChIKeyBUZAJRPLUGXRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM251 CAS 183232-66-8 Procurement Guide: CB1 Antagonist/Inverse Agonist with Documented Selectivity Profile


AM251 (CAS 183232-66-8) is a diarylpyrazole cannabinoid CB1 receptor antagonist/inverse agonist structurally derived from SR141716A (rimonabant) via substitution of the p-chloro group on the C-5 phenyl ring with a p-iodo moiety [1]. This synthetic modification yields a compound with distinct receptor binding kinetics and an expanded polypharmacology profile, including potent GPR55 agonism (EC₅₀ = 39 nM) and mu-opioid receptor (MOR) antagonism (Kᵢ = 251 nM) . AM251 is widely employed as a pharmacological tool to interrogate endocannabinoid signaling in CNS, metabolic, and cancer research applications [2].

Why AM251 Cannot Be Directly Substituted by SR141716A or AM281 in CB1 Receptor Studies


Diarylpyrazole CB1 antagonists exhibit substantial divergence in receptor selectivity ratios, off-target engagement profiles, and metabolic stability that precludes simple substitution. AM251 differs from its parent compound SR141716A (rimonabant) in both CB1 binding affinity (Kᵢ = 7.5 nM vs 11.5 nM) and CB1/CB2 selectivity (306-fold vs approximately 143-fold) [1]. Furthermore, AM251 displays 2.6-fold higher affinity for mu-opioid receptors than SR141716A and 8.5-fold higher affinity than AM281 [2], while demonstrating distinct metabolic profiles with fewer hydroxylated products than SR141716A [3]. These quantitative differences mandate compound-specific validation and preclude generic in-class substitution without re-optimization of experimental conditions [4].

AM251 Quantitative Differentiation Evidence: Head-to-Head Comparisons with SR141716A and AM281


CB1 Receptor Binding Affinity: AM251 vs SR141716A (Rimonabant) Quantitative Comparison

In a systematic structure-activity relationship (SAR) study of pyrazole derivatives, AM251 exhibited superior CB1 receptor binding affinity compared to the prototypical antagonist SR141716A (rimonabant). The p-iodo substitution on the C-5 phenyl ring of AM251 confers a 35% improvement in binding affinity relative to the p-chloro substituted SR141716A [1]. This affinity enhancement translates directly to lower compound requirements for achieving equivalent receptor occupancy in competitive binding assays [2].

CB1 receptor radioligand binding Kᵢ determination diarylpyrazole SAR

CB1/CB2 Receptor Selectivity Ratio: AM251 Achieves 306-Fold Discrimination

AM251 demonstrates a 306-fold selectivity for CB1 over CB2 receptors in radioligand binding assays using rat forebrain (CB1) and mouse spleen (CB2) membrane preparations [1]. This represents approximately twice the selectivity ratio reported for SR141716A under comparable assay conditions, where the parent compound exhibits ~143-fold selectivity [2]. The enhanced CB1/CB2 discrimination of AM251 is attributed to the p-iodo substitution, which reduces CB2 receptor binding affinity (Kᵢ = 2,290 nM) while maintaining high CB1 affinity (Kᵢ = 7.49 nM) [1].

CB2 receptor selectivity profiling off-target binding radioligand binding

Functional Antagonism in Native Tissue: AM251 IC50 Comparison with AM281

In an ex vivo spinal cord slice preparation assessing NK1 receptor internalization as a functional readout of CB1 antagonism, AM251 inhibited the response with an IC₅₀ of 13 nM (95% CI: 2-72 nM) [1]. While the structurally related analog AM281 exhibited a lower IC₅₀ of 6 nM (95% CI: 2-16 nM) in the same assay, the functional efficacy (bottom plateau) of AM251 was comparable to AM281 (21 ± 5% vs 27 ± 3%) [1]. This demonstrates that AM251 achieves effective functional CB1 antagonism in native neuronal tissue at low nanomolar concentrations, despite modestly lower potency than AM281 under these specific conditions.

functional antagonism spinal cord ex vivo electrophysiology IC50 determination

Mu-Opioid Receptor (MOR) Off-Target Affinity: AM251 vs SR141716A vs AM281

AM251 exhibits mid-nanomolar affinity for human mu-opioid receptors (MORs), a property shared with SR141716A but notably absent in AM281 [1]. In competitive binding assays against CHO-hMOR cell membranes, the rank order of MOR affinity is AM251 (Kᵢ = 251 nM) > SR141716A (Kᵢ = 652 nM) > AM281 (Kᵢ = 2,135 nM) [1]. Functionally, AM251 competitively antagonizes morphine-induced G-protein activation (K_b = 719 nM) and blocks morphine inhibition of cAMP production, whereas AM281 shows negligible MOR functional antagonism [1]. At 10 mg/kg in vivo, AM251 and SR141716A attenuate morphine analgesia, while AM281 produces little effect [1].

mu-opioid receptor MOR off-target pharmacology competitive binding

In Vitro Metabolic Stability: Reduced Hydroxylation Products Compared to SR141716A

In rat liver microsomal incubation studies comparing three diarylpyrazole analogs, AM251 demonstrated a simpler metabolic profile than SR141716A [1]. SR141716A produced three pairs of isomeric metabolites from hydroxylation and subsequent dehydration reactions on the aminopiperidine moiety [1]. In contrast, AM251 yielded only four detectable metabolic products: two from monohydroxylation of the piperidine ring and two from dehydration of these hydroxylated intermediates [1]. AM281, bearing a morpholine ring instead of piperidine, produced an even more restricted metabolic profile with only three metabolites due to limited dehydration sites [1].

metabolic stability liver microsomes CYP metabolism LC/MS/MS

AM251 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


CB1 Receptor Radioligand Binding Assays Requiring High-Affinity Antagonist Probe

AM251 is the preferred CB1 antagonist for competitive radioligand binding assays due to its Kᵢ of 7.49 nM, representing a 35% affinity improvement over SR141716A [1]. This enhanced affinity translates to lower compound consumption: approximately 0.65 mg of AM251 provides equivalent receptor occupancy to 1.0 mg of SR141716A. Furthermore, the 306-fold CB1/CB2 selectivity ensures minimal CB2 receptor interference when using mixed tissue membrane preparations [1]. The availability of [¹²⁵I]-AM251 as a radiolabeled probe enables direct homogeneous competition binding without species-specific radioligand optimization [2].

Metabolic and Feeding Behavior Studies in Rodent Models

For in vivo studies of CB1-mediated regulation of food intake, body weight, and metabolic parameters, AM251 provides an extensively validated tool compound with reproducible efficacy. At 30 mg/kg, AM251 significantly reduces fasting-induced food intake and body weight gain in mice [1]. The compound's 306-fold CB1 selectivity minimizes CB2-mediated immune modulation that could confound metabolic phenotype interpretation [1]. Additionally, the simpler in vitro metabolic profile (4 metabolites) relative to SR141716A (6+ metabolites) reduces the complexity of pharmacokinetic analysis and metabolite liability assessment [2].

Cannabinoid-Opioid Interaction Studies Where Dual CB1/MOR Pharmacology Is Relevant

AM251 is uniquely suited for investigations of cannabinoid-opioid crosstalk due to its direct mu-opioid receptor (MOR) antagonism (Kᵢ = 251 nM; K_b = 719 nM for G-protein activation) [1]. This dual pharmacology enables AM251 to simultaneously block CB1 and MOR signaling in systems where both receptors are co-expressed. Researchers should specifically select AM251 over AM281 (which lacks meaningful MOR activity, Kᵢ = 2,135 nM) when studying combined CB1/MOR contributions to analgesia, reward, or gastrointestinal motility [1]. Conversely, experiments requiring isolated CB1 pharmacology should preferentially use AM281 [1].

Ex Vivo Electrophysiology and Native Tissue Functional Assays

AM251 has been rigorously validated in ex vivo spinal cord slice preparations for functional CB1 antagonism, with a defined IC₅₀ of 13 nM for inhibiting stimulus-evoked NK1 receptor internalization [1]. This native tissue validation provides greater translational relevance than heterologous expression systems. Researchers should use AM251 concentrations of 100-300 nM to achieve near-maximal CB1 blockade in acute slice preparations, based on the dose-response parameters reported in peer-reviewed functional studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM251

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.